molecular formula C15H24ClNO B1369022 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride CAS No. 1172932-95-4

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride

Cat. No. B1369022
CAS RN: 1172932-95-4
M. Wt: 269.81 g/mol
InChI Key: AGYHVIJEXWDPNN-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications in scientific research. In

Scientific Research Applications

Radioligand Synthesis for PET Imaging

Matarrese et al. (2000) investigated a related compound, (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753), as a potential radioligand for Dopamine D4 receptors assessment with positron emission tomography (PET). The study involved synthesizing a precursor and conducting biodistribution studies in rats. However, it was concluded that SB-235753 is not suitable for dopamine D4 receptor studies with PET (Matarrese et al., 2000).

Pharmacological Characterization as a Serotonin Inverse Agonist

Vanover et al. (2004) characterized 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179), a serotonin (5-HT2A) receptor inverse agonist. This compound showed high potency and competitive antagonism at 5HT2A receptors and could be useful for treating psychosis (Vanover et al., 2004).

Synthesis and Activity of Stereoisomers

Muto et al. (1988) explored the synthesis and antihypertensive activities of stereo- and optical isomers of a similar compound. They found significant differences in hypotensive activity between the alpha- and beta-diastereoisomers, with the alpha-isomer (benidipine hydrochloride) showing a strong hypotensive effect (Muto et al., 1988).

Research on Sigma Ligands

Tacke et al. (2003) researched sila-analogues of high-affinity, selective σ ligands of the Spiro[indane-1,4‘-piperidine] type. They synthesized these analogues and investigated their affinities for various central nervous system receptors. This research is relevant due to the structural similarities with 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride (Tacke et al., 2003).

Optically Active Derivatives for Hypertension

Ashimori et al. (1991) synthesized optically active derivatives of a compound structurally similar to 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride and evaluated their antihypertensive effects. This research contributes to understanding how structural changes impact pharmacological properties (Ashimori et al., 1991).

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11-8-13(9-12(2)15(11)17-3)10-14-6-4-5-7-16-14;/h8-9,14,16H,4-7,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHVIJEXWDPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588847
Record name 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride

CAS RN

1172932-95-4
Record name 2-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
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2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
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2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
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2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 5
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 6
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride

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